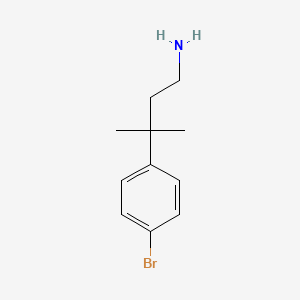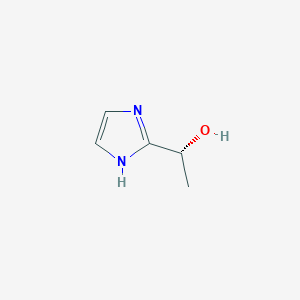
(R)-1-(1H-Imidazol-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1H-Imidazol-2-yl)ethan-1-ol is a chiral compound featuring an imidazole ring and an ethanol group. This compound is of significant interest in various fields due to its unique chemical structure and properties. The presence of the imidazole ring imparts biological activity, making it a valuable molecule in medicinal chemistry and other scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-Imidazol-2-yl)ethan-1-ol typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. Reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(1H-Imidazol-2-yl)ethan-1-ol may involve more scalable methods such as asymmetric hydrogenation or enzymatic resolution. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.
化学反応の分析
Types of Reactions
®-1-(1H-Imidazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group into a leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield ®-1-(1H-Imidazol-2-yl)ethanal or ®-1-(1H-Imidazol-2-yl)ethanoic acid.
科学的研究の応用
®-1-(1H-Imidazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-(1H-Imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activity.
1-(1H-Imidazol-2-yl)ethan-1-one: The ketone analog, which lacks the hydroxyl group.
1-(1H-Imidazol-2-yl)ethanoic acid: The carboxylic acid derivative, which has different chemical properties.
Uniqueness
®-1-(1H-Imidazol-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of both an imidazole ring and an ethanol group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C5H8N2O |
|---|---|
分子量 |
112.13 g/mol |
IUPAC名 |
(1R)-1-(1H-imidazol-2-yl)ethanol |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m1/s1 |
InChIキー |
SQFWQHCKCDSOJK-SCSAIBSYSA-N |
異性体SMILES |
C[C@H](C1=NC=CN1)O |
正規SMILES |
CC(C1=NC=CN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


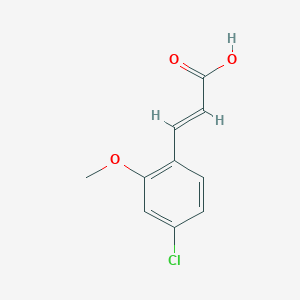
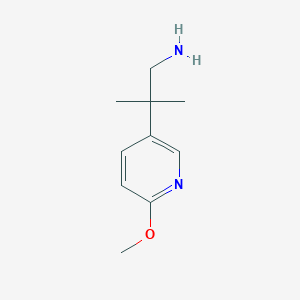

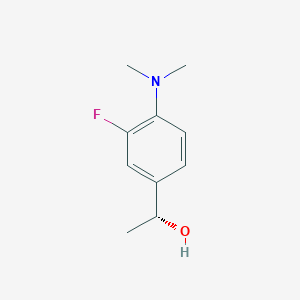


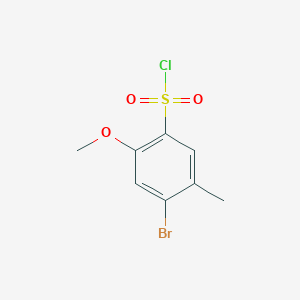
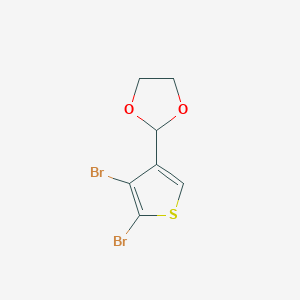


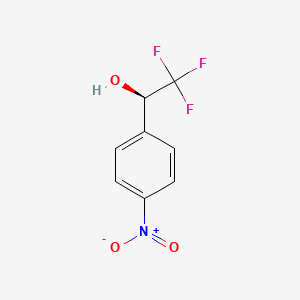
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
![rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo](/img/structure/B13600003.png)
